N-(9-ethyl-9H-carbazol-3-yl)-4-(morpholin-4-yl)-4-oxobutanamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-4-(morpholin-4-yl)-4-oxobutanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbazole moiety, a morpholine ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-4-(morpholin-4-yl)-4-oxobutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the 9-position of the carbazole ring through alkylation reactions.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the carbazole core via nucleophilic substitution reactions.
Formation of the Butanamide Group: The final step involves the formation of the butanamide group through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-4-(morpholin-4-yl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole or morpholine derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-4-(morpholin-4-yl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-4-(morpholin-4-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-4-(morpholin-4-yl)-4-oxobutanamide can be compared with other similar compounds, such as:
N-(9-ethyl-9H-carbazol-3-yl)-4-(piperidin-4-yl)-4-oxobutanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(9-ethyl-9H-carbazol-3-yl)-4-(pyrrolidin-4-yl)-4-oxobutanamide: Contains a pyrrolidine ring instead of a morpholine ring.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide |
InChI |
InChI=1S/C22H25N3O3/c1-2-25-19-6-4-3-5-17(19)18-15-16(7-8-20(18)25)23-21(26)9-10-22(27)24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,26) |
InChI Key |
KHHXPTDITKNEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)N3CCOCC3)C4=CC=CC=C41 |
Origin of Product |
United States |
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